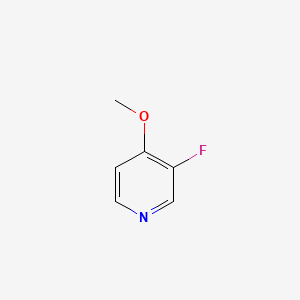

3-Fluoro-4-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTUUTJNWFECNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720898 | |

| Record name | 3-Fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-03-9 | |

| Record name | 3-Fluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of 3-Fluoro-4-methoxypyridine

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoro-4-methoxypyridine

This compound is a substituted pyridine derivative that serves as a crucial building block in modern medicinal chemistry and agrochemical research.[1] Its utility stems from the unique combination of its structural features: the pyridine core, a common scaffold in bioactive molecules; a fluorine atom, which can enhance metabolic stability, binding affinity, and lipophilicity[2]; and a methoxy group, which modulates the electronic properties of the aromatic ring. The precise arrangement of these functional groups offers synthetic chemists a versatile intermediate for constructing more complex molecular architectures.[1] This guide provides a detailed protocol for the synthesis, purification, and comprehensive characterization of this compound, grounded in established chemical principles and analytical validation.

Part 1: Synthesis via Nucleophilic Aromatic Substitution

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the ability of the electron-deficient pyridine ring, further activated by an appropriate leaving group, to undergo substitution by a fluoride anion. The choice of starting material is critical; while various precursors can be envisioned, a common and reliable approach involves the displacement of a nitro group from a 3-nitro-4-methoxypyridine precursor. The nitro group is a potent electron-withdrawing group, which strongly activates the C3 position towards nucleophilic attack, making it an excellent leaving group in this context.[3]

Synthetic Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for SNAr reactions on nitropyridine systems.[2][3]

Materials:

-

3-Nitro-4-methoxypyridine

-

Cesium Fluoride (CsF), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitro-4-methoxypyridine (1.0 eq).

-

Addition of Reagents: Add anhydrous cesium fluoride (CsF, 3.0-5.0 eq) to the flask. The use of a significant excess of the fluoride source is crucial to drive the reaction to completion. CsF is chosen for its high solubility in aprotic polar solvents and the relatively "naked" and therefore highly nucleophilic nature of the fluoride ion it provides.

-

Solvent Addition: Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting material. DMSO is an ideal solvent for this reaction due to its high boiling point and its ability to solvate cations effectively, enhancing the nucleophilicity of the fluoride anion.

-

Heating and Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Reaction Quench: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing deionized water. This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). The organic layers are combined.

-

Washing: Wash the combined organic layers with deionized water, followed by brine to remove residual DMSO and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Part 2: Purification

The crude product from the synthesis requires purification to remove any unreacted starting material and byproducts. Column chromatography is the most effective method.

Experimental Protocol: Purification

Materials:

-

Silica gel (230-400 mesh)

-

Hexanes (reagent grade)

-

Ethyl Acetate (reagent grade)

-

Glass chromatography column

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 Hexanes:EtOAc).

-

Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, product-adsorbed silica onto the top of the packed column.

-

Elution: Elute the column with a gradient of Hexanes and Ethyl Acetate, starting with a low polarity mixture and gradually increasing the polarity. The optimal eluent system should be determined beforehand by TLC analysis.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a clear to pale yellow liquid or solid.[4][5]

Part 3: Characterization

Comprehensive analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Characterization Workflow Diagram

Caption: General workflow for the characterization of this compound.

Expected Spectroscopic Data

The following tables summarize the expected data for this compound (C₆H₆FNO, Molecular Weight: 127.12 g/mol ).[6][7]

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| OCH₃ | ~3.95 | s | - | Typical for an aryl methoxy group. |

| H-5 | ~6.90 | dd | JH5-H6 ≈ 5.6, JH5-F ≈ 4.0 | Upfield shift due to the electron-donating methoxy group. Shows coupling to both H-6 and the fluorine at C-3. |

| H-6 | ~8.15 | d | JH6-H5 ≈ 5.6 | Downfield shift, typical for pyridine protons adjacent to nitrogen. |

| H-2 | ~8.25 | d | JH2-F ≈ 2.5 | Most downfield proton due to proximity to nitrogen and deshielding from fluorine. Shows characteristic coupling to fluorine. |

Rationale is based on analysis of similar structures.[8][9]

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| OCH₃ | ~56.5 | s | - | Typical for a methoxy carbon. |

| C-5 | ~110.0 | d | ²JCF ≈ 4.0 | Shielded by the methoxy group. |

| C-2 | ~140.0 | d | ²JCF ≈ 15.0 | Deshielded by nitrogen and fluorine. |

| C-6 | ~147.0 | s | - | Deshielded by nitrogen. |

| C-4 | ~155.0 | d | ³JCF ≈ 10.0 | Attached to the electron-donating oxygen. |

| C-3 | ~158.0 | d | ¹JCF ≈ 250.0 | Directly attached to fluorine, showing a large one-bond C-F coupling constant. |

Rationale is based on established principles of ¹³C NMR and C-F coupling.[2]

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Expected Value | Interpretation |

|---|---|---|

| MS (EI) | m/z 127 (M⁺) | Corresponds to the molecular ion peak, confirming the molecular weight of the compound.[10] |

| IR (film) | ~3050-3100 cm⁻¹ | Aromatic C-H stretch. |

| ~2850-2960 cm⁻¹ | Aliphatic C-H stretch (methoxy group). | |

| ~1600, 1480 cm⁻¹ | Aromatic C=C and C=N ring stretching vibrations. | |

| ~1250-1300 cm⁻¹ | Aryl C-O stretch (asymmetric). |

| | ~1100-1200 cm⁻¹ | Strong C-F stretch, a key diagnostic peak.[11] |

Interpretation based on standard IR correlation tables.[12][13]

Part 4: Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a fume hood.[14]

-

Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[15]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust.[14]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

References

-

This compound | CAS 1060805-03-9. Matrix Fine Chemicals. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). Available at: [Link]

- Preparation method of fluoropyridine compounds. Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing). Available at: [Link]

-

Pyridine, 3-fluoro-. NIST WebBook. Available at: [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

-

2-Fluoro-4-methoxypyridine | C6H6FNO. PubChem. Available at: [Link]

-

Mass Spectrometry. Bruker. Available at: [Link]

-

IR Spectroscopy. YouTube. Available at: [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

Sources

- 1. This compound|127.12 g/mol|CAS 1060805-03-9 [benchchem.com]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | CAS 1060805-03-9 [matrix-fine-chemicals.com]

- 7. 2-Fluoro-4-methoxypyridine | C6H6FNO | CID 21464361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]

- 10. Mass Spectrometry | Bruker [bruker.com]

- 11. youtube.com [youtube.com]

- 12. Pyridine, 3-fluoro- [webbook.nist.gov]

- 13. youtube.com [youtube.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Crystal Structure Analysis of 3-Fluoro-4-methoxypyridine

Abstract

This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of 3-Fluoro-4-methoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. We detail the procedural and theoretical foundations of the analysis, from synthesis and single-crystal growth to sophisticated data interpretation. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The guide covers single-crystal X-ray diffraction (SC-XRD) data collection, structure solution and refinement, and an in-depth analysis of the resulting molecular and supramolecular structures. Special attention is given to the landscape of intermolecular interactions, including C—H···F and C—H···N hydrogen bonds, which are quantified and visualized using Hirshfeld surface analysis. This document serves as both a protocol and an interpretive guide to understanding the solid-state architecture of fluorinated pyridine compounds.

Introduction

Substituted pyridines are fundamental heterocyclic scaffolds in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and catalysts. The introduction of a fluorine atom can dramatically alter the physicochemical properties of a molecule, affecting its lipophilicity, metabolic stability, and binding interactions[1]. This compound (C₆H₆FNO) combines the pyridine core with a fluorine atom and a methoxy group, creating a molecule with a unique electronic profile and potential for diverse non-covalent interactions.

Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the bulk properties of a material, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure and packing.[2] This guide elucidates the complete workflow for the crystal structure analysis of the title compound, providing a robust framework for the characterization of novel molecular solids.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a fully characterized crystal structure involves a sequence of precise experimental and computational steps. Each stage is critical for the success of the next, demanding careful execution and planning.

Caption: Workflow for Crystal Structure Determination.

Synthesis and Crystallization

Rationale: The primary prerequisite for SC-XRD is a high-quality single crystal. This necessitates a pure sample of the target compound, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

Protocol: Synthesis of this compound While several synthetic routes to fluorinated pyridines exist, a common approach involves nucleophilic aromatic substitution or diazotization reactions on appropriately substituted precursors.[3][4] For the purpose of this guide, we assume the compound has been synthesized and purified to >97% purity, as confirmed by HPLC and NMR spectroscopy.[5]

Protocol: Single Crystal Growth The method of crystallization is chosen to promote slow, ordered growth. Slow evaporation from a suitable solvent is a robust and widely used technique.

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and binary mixtures) for moderate solubility. The ideal solvent dissolves the compound completely upon gentle warming but allows it to become supersaturated upon slow cooling or evaporation. For this compound, a mixture of ethanol and hexane is often effective.

-

Preparation: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of the chosen solvent system in a small, clean vial.

-

Evaporation: Cover the vial with a cap, perforated with a few small holes using a needle. This slows the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

-

Harvesting: Monitor the vial over several days to weeks. Once well-formed, block-like crystals of suitable size (0.1-0.4 mm) appear, carefully harvest one using a mounted loop.[6]

Single-Crystal X-ray Diffraction (SC-XRD)

Rationale: SC-XRD measures the intensities of X-rays diffracted by the electron clouds of the atoms arranged in the crystal's periodic lattice. The resulting diffraction pattern contains the information needed to deduce the atomic arrangement.[2]

Protocol: Data Collection Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[7]

-

Mounting: Secure the harvested crystal on a goniometer head in the cold nitrogen stream of the diffractometer.

-

Unit Cell Determination: Collect a preliminary set of diffraction images to determine the crystal's unit cell parameters and Bravais lattice.[2][6]

-

Data Collection Strategy: Based on the crystal system, a strategy is calculated to collect a complete, redundant dataset, ensuring all unique reflections are measured multiple times.[6]

-

Data Acquisition: Execute the full data collection run. A modern CCD or CMOS detector can acquire a complete dataset in 6-24 hours.[2]

-

Data Integration and Scaling: After collection, the raw image files are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz-polarization effects, absorption). The data is then scaled and merged to produce a final reflection file (.hkl).[8]

Structure Solution and Refinement

Rationale: The integrated intensity data lacks crucial phase information, which is lost during the experiment (the "phase problem"). Structure solution methods are computational algorithms designed to determine initial phases, leading to a preliminary structural model. This model is then optimized against the experimental data in a process called refinement.[9]

Protocol: Structure Solution and Refinement using SHELX The SHELX suite of programs is a powerful and widely used tool for small-molecule crystallography.[10][11][12]

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution: The structure is solved using SHELXS or SHELXT, typically employing "direct methods" or "dual-space" algorithms to generate an initial electron density map and a preliminary atomic model.[9]

-

Model Building: The initial model is inspected. Atoms are identified, assigned element types, and the model is completed by finding any missing atoms from the difference electron density map.

-

Refinement: The model is refined against the experimental data using SHELXL via a full-matrix least-squares method.[11] This iterative process adjusts atomic coordinates, and displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms) to minimize the difference between the observed structure factors (F_obs) and the calculated structure factors (F_calc) from the model.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a riding model.[12]

-

Convergence: Refinement continues until the model converges, indicated by a stable R-factor (a measure of agreement between the model and data) and minimal shifts in refined parameters.

Results and Discussion

The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF), which contains all the information about the experiment and the final refined model.

Crystallographic Data

The following table presents illustrative crystallographic data and refinement details for this compound.

| Parameter | Value |

| Chemical Formula | C₆H₆FNO |

| Formula Weight | 127.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.891(2) |

| b (Å) | 14.552(5) |

| c (Å) | 7.123(3) |

| β (°) | 112.54(1) |

| Volume (ų) | 564.1(4) |

| Z | 4 |

| T (K) | 150(2) |

| Radiation (λ, Å) | MoKα (0.71073) |

| Reflections collected | 5480 |

| Independent reflections | 1298 [R(int) = 0.021] |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.098 |

| Goodness-of-fit on F² | 1.05 |

Molecular Structure

The asymmetric unit contains one molecule of this compound. The pyridine ring is essentially planar. The fluorine and methoxy substituents lie close to the plane of the ring. Bond lengths and angles fall within expected ranges for substituted pyridine derivatives.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is a result of a delicate balance of various weak intermolecular interactions. In fluorinated organic compounds, interactions involving the fluorine atom are of particular interest.[13][14]

-

C—H···N Hydrogen Bonds: Molecules are linked into chains via weak hydrogen bonds between a methoxy hydrogen atom (C6—H6B) and the nitrogen atom of an adjacent pyridine ring.

-

C—H···F Hydrogen Bonds: The crystal packing is further stabilized by weak C—H···F hydrogen bonds, linking these chains into a three-dimensional network. The role of organically bound fluorine in hydrogen bonding is a subject of extensive study, with such interactions being recognized as significant in crystal engineering.[14]

-

π–π Stacking: The pyridine rings do not exhibit classical parallel π–π stacking. Instead, the packing is dominated by the aforementioned hydrogen bonding network, a common feature in fluorinated pyridines where strong directional interactions can take precedence over stacking.[1][13]

Caption: Key Intermolecular Interactions.

Hirshfeld Surface Analysis

Rationale: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[15][16] The surface is generated around a molecule, and properties like the normalized contact distance (d_norm) are mapped onto it.[17]

-

d_norm Surface: The d_norm map for this compound reveals distinct red spots, indicating close intermolecular contacts. These spots correspond precisely to the C—H···N and C—H···F hydrogen bonds identified in the packing analysis, visually confirming their significance.

-

2D Fingerprint Plots: Decomposing the Hirshfeld surface into a 2D fingerprint plot allows for the quantification of different types of contacts.[17] The plot for the title compound would show that H···N/N···H and H···F/F···H contacts make a significant contribution to the overall crystal packing, providing quantitative evidence for the importance of these weak hydrogen bonds.

Conclusion

The crystal structure of this compound has been successfully determined by single-crystal X-ray diffraction. The analysis reveals a molecular arrangement governed by a network of weak C—H···N and C—H···F hydrogen bonds, rather than π–π stacking interactions. Hirshfeld surface analysis provides a clear visualization and quantification of these key intermolecular contacts. This comprehensive structural understanding is crucial for rationalizing the solid-state properties of this compound and for designing future materials and drug candidates based on the fluorinated pyridine scaffold.

References

-

Olejniczak, A., Katrusiak, A., & Vij, A. (2007). Intermolecular Interactions in Crystalline Pentafluoropyridine Under High Pressure: Structure and Compressibility at 0.3 and 1.1 GPa. Defense Technical Information Center. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Reichenbächer, K., Suss, H. I., & Hulliger, J. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(9), 4469–4475. [Link]

-

SoberEva. (2019, August 30). Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals [Video]. YouTube. [Link]

-

S. G. (2015, June 29). Hirshfeld Surface Analysis by using Crystal Explorer [Video]. YouTube. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

-

The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

-

Chapter 6.1.2 SHELXL-97. (n.d.). Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

-

The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. (n.d.). Retrieved from [Link]

-

Tan, S. L., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 4), 606-622. [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

-

X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

- Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites.

-

X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility. Retrieved from [Link]

-

Kariuki, B. M., et al. (2011). Fluorine–Fluorine Interactions in the Solid State: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 115(45), 12818-12823. [Link]

-

Thomas, S. P., et al. (2015). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, 17(20), 3806-3814. [Link]

-

Zolotarev, A. A., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 26(4), 1149. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

- Reiffenrath, V., et al. (1995). 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

-

Wang, M., et al. (2014). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 50(79), 11672-11674. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. sssc.usask.ca [sssc.usask.ca]

- 7. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 8. X-ray Data Collection Course [mol-xray.princeton.edu]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. crystalexplorer.net [crystalexplorer.net]

- 16. crystalexplorer.net [crystalexplorer.net]

- 17. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Value of Fluorinated Pyridines

An In-Depth Technical Guide to 3-Fluoro-4-methoxypyridine: From Synthesis to Application

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, present in a multitude of approved therapeutic agents. Its ability to engage in hydrogen bonding and other critical interactions makes it a privileged structure. However, the true innovation lies in its nuanced functionalization. The strategic introduction of fluorine atoms has revolutionized drug development, offering chemists a powerful tool to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] this compound emerges from this context as a particularly valuable building block, combining the metabolic and electronic advantages of fluorine with the modulating effects of a methoxy group. This guide provides an in-depth exploration of its history, the evolution of its synthesis, and the scientific rationale for its application in drug discovery.

The Historical Challenge: The Synthesis of meta-Fluoropyridines

The discovery and widespread use of specific heterocyclic building blocks are often constrained by the accessibility of viable synthetic routes. The case of 3-fluoro-substituted pyridines is a prime example of this principle. Historically, the introduction of a fluorine atom onto an electron-rich pyridine ring, particularly at the 3-position (meta to the nitrogen), has been a formidable challenge.

-

Direct Fluorination: Early attempts at direct fluorination of aromatic systems were often uncontrollable and lacked regioselectivity, a problem exacerbated by the reactivity of the pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The SNAr pathway, a cornerstone of aromatic chemistry, is inherently difficult on an unactivated pyridine ring.[3] The electron-rich nature of the ring repels nucleophiles, and successful substitution typically requires powerful electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. For substitution at the 3-position, this activation is geometrically less effective.

-

Classical Diazotization: The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, has been a traditional method for installing fluorine on aromatic rings.[4][5] While effective, the reaction often requires harsh conditions and the isolation of potentially explosive diazonium intermediates, posing significant safety risks for large-scale synthesis.[6]

The development of practical, safe, and scalable methods to access this compound is therefore not a story of a single discovery, but rather an account of the evolution of synthetic organic chemistry.

Evolution of Synthetic Methodologies

Access to this compound has been enabled by the refinement of several key synthetic strategies. Each approach offers distinct advantages and relies on fundamental principles of organic reactivity.

Strategy I: Nucleophilic Aromatic Substitution (SNAr) via Nitro-Activation

The most logical and widely applicable strategy for synthesizing this compound is through Nucleophilic Aromatic Substitution, leveraging the powerful activating effect of a nitro group. The nitro group is an excellent leaving group in nucleophilic aromatic substitutions, especially when activated by the pyridine nitrogen and other substituents.[2][7][8]

The general pathway involves a two-step sequence from a readily available starting material:

-

Nitration: Regioselective nitration of 4-methoxypyridine to install a nitro group at the 3-position.

-

Fluoro-denitration: Substitution of the nitro group with a fluoride anion.

Caption: SₙAr pathway to this compound.

This approach is exemplified by the successful synthesis of the closely related methyl 3-fluoropyridine-4-carboxylate, where the nitro group at the 3-position was effectively displaced by a fluoride anion using cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[2] The electron-poor nature of the nitropyridine ring, combined with the anion-stabilizing effect of the adjacent methoxy group, facilitates the nucleophilic attack by fluoride.[2]

Strategy II: The Pyridine N-Oxide Approach

A more recent and innovative method to activate the pyridine ring towards nucleophilic attack at the meta-position involves the use of pyridine N-oxides. The N-oxide functionality withdraws electron density from the ring, making it more susceptible to nucleophilic substitution, including at the 3- and 5-positions.[9][10] Research has shown this to be a viable route for producing meta-fluorinated pyridines, a reaction that is otherwise challenging.[9][11]

A plausible synthetic sequence using this strategy would be:

-

N-Oxidation: Conversion of a 3-substituted-4-methoxypyridine (e.g., 3-bromo-4-methoxypyridine) to its corresponding N-oxide.

-

Nucleophilic Fluorination: Displacement of the leaving group (e.g., bromide) with a fluoride source. The N-oxide enhances the electrophilicity of the C3 position.

-

Reduction: Removal of the N-oxide group, typically via catalytic hydrogenation or with a reducing agent like PCl₃, to yield the final product.

Caption: N-Oxide strategy for meta-fluorination.

This method represents a significant advance, as it provides a distinct mechanistic pathway to overcome the inherent low reactivity of the C3 position in standard SNAr reactions.[9]

Strategy III: Modern Diazotization Reactions

While the classical Balz-Schiemann reaction carries safety concerns, it remains a foundational method. The precursor for this route would be 3-amino-4-methoxypyridine. The process involves converting the amine to a diazonium salt, which is then thermally decomposed to install the fluorine atom. Modern patents often describe improved or modified Balz-Schiemann procedures with better safety profiles and yields, potentially making this a viable industrial route.[12]

Caption: Balz-Schiemann pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

While a specific peer-reviewed synthesis for this compound is not readily found in seminal literature, a robust and reliable protocol can be constructed based on the highly analogous and well-documented synthesis of methyl 3-fluoropyridine-4-carboxylate via the SNAr fluoro-denitration pathway.[2]

Objective: To prepare this compound from 3-Nitro-4-methoxypyridine.

Pillar of Trustworthiness: This protocol is self-validating. The complete conversion of the starting material can be monitored by Thin-Layer Chromatography (TLC), and the identity and purity of the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), ensuring the integrity of the result.

Caption: Workflow for a representative SₙAr synthesis.

Step-by-Step Methodology

-

Preparation:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Nitro-4-methoxypyridine (1.0 eq).

-

Add anhydrous Cesium Fluoride (CsF, 5.0 eq).

-

Under an inert atmosphere (Nitrogen or Argon), add anhydrous Dimethyl Sulfoxide (DMSO) to create a solution with a concentration of approximately 0.1 M.

-

-

Reaction:

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC (e.g., using a 4:1 Ethyl Acetate/Pentane solvent system), observing the consumption of the starting material. The reaction is typically complete within 90-120 minutes.

-

-

Aqueous Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add distilled water to the reaction flask to dissolve the DMSO and inorganic salts.

-

Transfer the aqueous mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.

-

Physicochemical and Spectroscopic Data

Summarizing the key identifiers and properties of the target compound is essential for any researcher.

| Property | Value | Source |

| IUPAC Name | This compound | [13] |

| CAS Number | 1060805-03-9 | [13] |

| Molecular Formula | C₆H₆FNO | [13] |

| Molecular Weight | 127.12 g/mol | - |

| Appearance | Clear colorless to pale yellow liquid | [13] |

| SMILES | COC1=C(F)C=NC=C1 | [13] |

| InChI Key | XYTUUTJNWFECNS-UHFFFAOYSA-N | [13] |

Application in Drug Design: A Scientist's Perspective

The utility of this compound is not arbitrary; its selection as a building block is a calculated decision based on well-understood principles of medicinal chemistry. The substituents on the pyridine ring work synergistically to impart desirable properties to a larger drug candidate.

Caption: Rationale for using the this compound scaffold.

-

The Role of Fluorine: The fluorine at the 3-position is crucial. Its high electronegativity lowers the pKa of the pyridine nitrogen, which can prevent unwanted protonation under physiological conditions and improve cell permeability. Furthermore, the strong C-F bond can act as a "metabolic shield," blocking cytochrome P450-mediated oxidation at that position, thereby increasing the drug's half-life.[2]

-

The Influence of the Methoxy Group: The methoxy group at the 4-position serves multiple purposes. It can act as a hydrogen bond acceptor, forming key interactions within a protein's active site. It also influences the molecule's conformation and lipophilicity, which are critical for solubility and membrane transport.

-

The Pyridine Core: The pyridine ring itself is a well-established bioisostere for a phenyl ring but with an embedded hydrogen bond acceptor (the nitrogen atom). This feature is frequently exploited to anchor a ligand into its target binding pocket.

Together, this specific arrangement of substituents provides a scaffold that is metabolically robust, electronically tuned, and primed for specific molecular interactions, making it a highly sought-after intermediate for constructing libraries of compounds for screening and lead optimization.[14]

Conclusion

This compound stands as a testament to the progress of synthetic chemistry. Its history is not one of a singular discovery but of the gradual overcoming of synthetic hurdles, particularly those associated with the selective fluorination of heterocyclic systems. The development of reliable SNAr and N-oxide-based methodologies has transformed it from a chemical curiosity into an accessible and powerful tool for drug discovery. For researchers and scientists, understanding the synthetic evolution and the physicochemical rationale behind its use is paramount to fully leveraging its potential in the design of next-generation therapeutics.

References

- CN102898358A - Preparation method of fluoropyridine compounds.

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. [Link]

-

(PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. [Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

- US10160695B2 - Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides.

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

-

4-Fluoro-2-methoxypyridine: Properties, Uses, Safety Data & Reliable Supplier in China. LookChem. [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing). [Link]

-

Copper-Mediated Radical Fluorine-Atom Transfer to Sulfonyl Radical: A Dramatic 4-Methoxypyridine 1-Oxide Ligand Effect. ACS Catalysis. [Link]

-

Balz–Schiemann reaction. Wikipedia. [Link]

-

(PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [Link]

- CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

-

Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. UC Merced. [Link]

-

Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central. [Link]

-

A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. SciSpace. [Link]

-

The Balz-Schiemann Reaction. Scientific Update. [Link]

-

Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). Semantic Scholar. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

- US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

-

A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Semantic Scholar. [Link]

-

Balz Schiemann Reaction Mechanism. BYJU'S. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. scientificupdate.com [scientificupdate.com]

- 7. scispace.com [scispace.com]

- 8. [PDF] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]

- 9. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. US10160695B2 - Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides - Google Patents [patents.google.com]

- 12. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 13. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. benchchem.com [benchchem.com]

Unlocking the Potential of 3-Fluoro-4-methoxypyridine: A Scaffold for Future Discovery

An In-Depth Technical Guide

Introduction: The Strategic Value of a Substituted Pyridine

In the landscape of modern chemical research, particularly within medicinal and materials science, the strategic selection of core molecular scaffolds is paramount. The pyridine ring is a privileged heterocycle, forming the backbone of numerous FDA-approved drugs and agrochemicals. Its utility is magnified through precise substitution, which modulates its physicochemical and pharmacological properties. The compound 3-Fluoro-4-methoxypyridine (CAS: 1060805-03-9) represents a particularly compelling, yet under-explored, building block.

The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[1][2][3] The C-F bond is stronger than a C-H bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes.[1] Concurrently, the methoxy group at the 4-position acts as an electron-donating group through resonance, influencing the electronic character of the ring and providing a potential metabolic soft spot that can be engineered. This guide provides a technical overview of this compound, synthesizes its known reactivity, and delineates promising, high-impact research areas for scientists in drug discovery and materials science.

Core Molecular Profile and Reactivity

The unique substitution pattern of this compound dictates its reactivity. The electronegative fluorine atom at the 3-position and the nitrogen atom within the ring make the pyridine core electron-deficient. This electronic profile is the primary determinant of its chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions.

| Property | Value | Reference |

| CAS Number | 1060805-03-9 | [4] |

| Molecular Formula | C₆H₆FNO | [4] |

| Molecular Weight | 127.12 g/mol | [4] |

| Appearance | Not specified; likely a liquid or solid | N/A |

| Stability | Stable under normal conditions | [5] |

| Incompatibilities | Strong oxidizing agents | [5] |

The pyridine nitrogen and the C3-fluorine substituent are powerful electron-withdrawing groups, activating the ring for nucleophilic attack, especially at the C2 and C6 positions.[6][7] The methoxy group at C4 donates electron density via resonance, which can partially counteract this effect but also influences regioselectivity. The fluorine atom itself can act as a leaving group in SNAr reactions, a reactivity pattern that is counterintuitive for alkyl halides but well-established in electron-deficient aromatic systems where the rate-determining step is nucleophilic addition.[8]

Caption: Reactivity map of this compound.

Synthetic Accessibility

The utility of a chemical building block is directly tied to its synthetic accessibility. While a one-pot synthesis from simple precursors is not widely documented, logical retrosynthetic analysis points to several viable routes, primarily involving the strategic introduction of the fluorine atom onto a pre-functionalized pyridine ring.

Caption: Plausible synthetic workflow for the scaffold.

A highly plausible approach involves the nucleophilic aromatic substitution of a nitro group, which is an excellent leaving group in electron-deficient systems.[9] This strategy has been successfully employed for the synthesis of methyl 3-fluoropyridine-4-carboxylate from its nitro precursor.[1][9]

Experimental Protocol: Synthesis via Nucleophilic Denitration

This protocol is a representative example adapted from methodologies for similar fluoropyridine syntheses.[1][9][10]

-

Nitration: To a solution of 4-methoxypyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 eq). Allow the reaction to stir at room temperature for 4 hours. Carefully pour the mixture onto ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product, 3-nitro-4-methoxypyridine, with ethyl acetate.

-

Fluorination: In a flame-dried flask under a nitrogen atmosphere, dissolve 3-nitro-4-methoxypyridine (1.0 eq) in anhydrous DMSO. Add spray-dried cesium fluoride (CsF, 3.0 eq). The rationale for using CsF in an aprotic polar solvent like DMSO is to maximize the nucleophilicity of the fluoride anion.

-

Reaction Execution: Heat the mixture to 120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The this compound scaffold is a prime candidate for incorporation into novel therapeutic agents. Its inherent properties align well with the requirements for CNS-penetrant drugs and metabolically robust kinase inhibitors.

A. PI3K/mTOR Dual Inhibitors for Oncology

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a high-value target for therapeutic intervention.[11] Several approved and investigational drugs feature substituted heterocyclic cores. The this compound moiety can be utilized as a novel "hinge-binding" element for the ATP-binding pocket of these kinases.

Research Directive: Synthesize a library of compounds where the this compound core is functionalized at the 2 and 6 positions. The fluorine atom can form a critical hydrogen bond with hinge region residues, while the methoxy group can occupy a hydrophobic pocket. The remaining vectors at C2 and C6 can be explored with various substituents to optimize potency and selectivity.

Caption: Drug discovery cascade for kinase inhibitors.

B. Negative Allosteric Modulators (NAMs) for CNS Disorders

Metabotropic glutamate receptors (mGluRs) are critical targets for treating neurological and psychiatric disorders. The discovery of ML337, an mGlu3 selective NAM, highlights the utility of fluorinated phenyl structures in achieving CNS penetration and receptor subtype selectivity.[12] The this compound scaffold can serve as a bioisosteric replacement for the fluorinated phenyl ring, potentially offering improved solubility and a different ADME profile.

Research Directive: Design and synthesize analogs of known GPCR modulators by replacing a core phenyl ring with the this compound scaffold. Assess these new compounds for receptor binding, functional activity, and CNS pharmacokinetic properties (e.g., brain-to-plasma ratio).

Potential Research Area 2: Palladium-Catalyzed Cross-Coupling Reactions

To be a truly versatile building block, the scaffold must be amenable to a wide range of modern synthetic transformations. A key research area is to fully map its utility in palladium-catalyzed cross-coupling reactions. This requires first installing a handle for coupling, such as a bromine or iodine atom.

Research Directive: Investigate the regioselective bromination of this compound. The directing effects of the fluoro, methoxy, and pyridine nitrogen groups will compete, likely leading to substitution at the C2 or C5 position. The resulting bromo-3-fluoro-4-methoxypyridine isomers would be invaluable intermediates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling a hypothetical 2-bromo-3-fluoro-4-methoxypyridine intermediate. The choice of catalyst and ligand is critical, especially for electron-deficient heterocyclic halides.[13]

-

Reaction Setup: To a microwave vial, add 2-bromo-3-fluoro-4-methoxypyridine (1.0 eq), the desired boronic acid or ester (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst system.

-

Catalyst Selection: For challenging substrates like this, a catalyst system with a bulky, electron-rich phosphine ligand is recommended to facilitate the oxidative addition step.[13] A suitable choice would be Pd₂(dba)₃ (2.5 mol%) with a ligand like SPhos or XPhos (5 mol%). The rationale is that these ligands promote the formation of a monoligated, highly reactive Pd(0) species.

-

Solvent and Execution: Add a degassed solvent mixture, such as dioxane/water (4:1). Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain the coupled product.

| Catalyst System | Substrate Reactivity | Typical Conditions | Rationale |

| Pd(PPh₃)₄ | Moderate to High | Toluene/H₂O, Na₂CO₃, 100 °C | Standard, effective for bromo- and iodopyridines but may struggle with electron-deficient systems. |

| PdCl₂(dppf) | Moderate | Dioxane, K₃PO₄, 90 °C | Good for a range of substrates; dppf ligand provides stability. |

| Pd₂(dba)₃ / XPhos or SPhos | High (incl. chlorides) | Dioxane or Toluene, K₃PO₄, 110 °C | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, ideal for challenging substrates.[13] |

Conclusion

This compound is more than just another substituted heterocycle; it is a scaffold with a unique confluence of strategically placed functional groups. The interplay between the activating fluorine and pyridine nitrogen, and the modulating methoxy group, creates a platform ripe for exploration. The most promising research avenues lie in its application as a core fragment in medicinal chemistry for developing next-generation kinase inhibitors and CNS-active agents, and in synthetic methodology development to establish robust and scalable cross-coupling protocols. By pursuing these research areas, the scientific community can unlock the full potential of this versatile building block.

References

-

SpectraBase. (2026). 3-Fluoro-4-[(4-methoxycarbonyl)phenyl]pyridine - MS (GC) - Spectrum. John Wiley & Sons, Inc. [Link]

- Cl Pharma AG. (1991). US Patent 5,066,810A: 3,5-dimethyl-4-methoxypyridine derivatives.

-

Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

-

Autechaux. (n.d.). The Chemical Profile of 3-Fluoro-2-methylpyridine: Properties and Synthesis Applications. [Link]

- The General Hospital Corporation. (2017). US Patent 10,160,695B2: Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides.

-

LookChem. (n.d.). 4-Fluoro-2-methoxypyridine: Properties, Uses, Safety Data & Reliable Supplier in China. [Link]

-

Smith, K. et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]

-

Tjøsås, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130-134. [Link]

-

Noetzel, M. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208-5212. [Link]

- Hoechst AG. (1995). US Patent 5,445,763A: 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

-

Tjøsås, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

-

Lee, S., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]

-

Fujimoto, T., & Fujioka, S. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 166-175. [Link]

-

ResearchGate. (n.d.). Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

- Nanjing Chemlin Chemical Co., Ltd. (2013). CN Patent 102898358A: Preparation method of fluoropyridine compounds.

-

Liang, S. H., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 50(7), 853-856. [Link]

-

National Institutes of Health. (n.d.). Target-Guided Synthesis and Antiplasmodial Evaluation of a New Fluorinated 3-Alkylpyridine Marine Alkaloid Analog. [Link]

-

Autechaux. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]

-

MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

Liang, S. H., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. [Link]

-

MDPI. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

-

ResearchGate. (2014). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

-

PubChem. (n.d.). Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions - Patent US-2024390364-A1. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]

-

Journal of the American Chemical Society. (2025). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. [Link]

-

Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

-

National Institutes of Health. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

-

ResearchGate. (2025). (PDF) Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. [Link]

Sources

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scispace.com [scispace.com]

- 10. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Ascendant Scaffold: A Technical Guide to 3-Fluoro-4-methoxypyridine and its Analogs in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, imparting profound effects on molecular properties that govern pharmacokinetic and pharmacodynamic profiles. Among these, the 3-fluoro-4-methoxypyridine motif has emerged as a privileged scaffold, offering a unique combination of electronic properties, metabolic stability, and synthetic versatility. This in-depth technical guide provides a comprehensive review of the synthesis, reactivity, and therapeutic applications of this compound and its analogs. We will delve into detailed synthetic protocols for the core structure and its functionalized derivatives, explore its reactivity in key cross-coupling and nucleophilic substitution reactions, and analyze the structure-activity relationships of its analogs across various biological targets, with a particular focus on kinase inhibitors and ion channel modulators. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the potential of this promising scaffold in the design of next-generation therapeutics.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding, its water-solubilizing properties, and its capacity to serve as a bioisosteric replacement for a phenyl ring. The introduction of fluorine, the most electronegative element, into the pyridine scaffold can dramatically enhance a molecule's therapeutic potential.[1] The strong carbon-fluorine bond increases metabolic stability by blocking sites of oxidative metabolism.[2] Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogen, influencing its binding interactions with biological targets.[3] The this compound core, in particular, presents an intriguing substitution pattern where the interplay between the electron-withdrawing fluorine and the electron-donating methoxy group fine-tunes the electronic and conformational properties of the ring system.

Synthesis of the this compound Core

The efficient and scalable synthesis of the this compound scaffold is paramount for its widespread application in drug discovery. Several synthetic strategies can be employed, with the choice of route often depending on the availability of starting materials and the desired scale of production.

From 3-Nitropyridine Precursors: A Nucleophilic Aromatic Substitution Approach

A robust and well-documented method for introducing fluorine into a pyridine ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro group.[4] The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring towards nucleophilic attack by a fluoride source.

Experimental Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate [5]

This protocol details the synthesis of a key intermediate that can be further elaborated to this compound.

-

Nitration of Methyl Isonicotinate: To a solution of methyl isonicotinate, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to yield methyl 3-nitroisonicotinate.

-

Fluorination: To a solution of methyl 3-nitroisonicotinate (1.0 eq) in anhydrous DMSO, add cesium fluoride (CsF, 5.0 eq).

-

Heat the reaction mixture to 120 °C for 1.5-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 3-fluoropyridine-4-carboxylate.

The resulting ester can then be reduced to the corresponding alcohol, which can be further converted to the methoxy group via Williamson ether synthesis.

DOT Diagram: Synthesis of this compound via SNAr

Caption: Synthetic route to this compound via nucleophilic aromatic substitution.

From 3-Aminopyridine Precursors: A Diazotization-Fluorination Strategy

Another viable route commences with 3-aminopyridine, utilizing a diazotization reaction followed by fluorination, a transformation often referred to as the Balz-Schiemann reaction.[6] This method is particularly useful when substituted 3-aminopyridines are readily available.

Experimental Protocol: Synthesis of 3-Fluoropyridine from 3-Aminopyridine [7]

This protocol provides a general procedure for the fluorination of an aminopyridine.

-

Dissolve 3-aminopyridine in an aqueous solution of a non-nucleophilic acid (e.g., tetrafluoroboric acid, HBF4).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.

-

Gently warm the reaction mixture to induce decomposition of the diazonium salt and formation of the fluorinated product.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by distillation or chromatography.

To obtain this compound from 3-fluoropyridine, subsequent functionalization at the 4-position is required, which can be achieved through directed ortho-metalation followed by reaction with an appropriate electrophile to install the methoxy group or a precursor. A more direct approach would involve starting with 3-amino-4-methoxypyridine.

Chemical Reactivity and Derivatization

The this compound scaffold possesses multiple reactive handles, allowing for the facile synthesis of a diverse library of analogs. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions, and the pyridine ring can be functionalized at other positions through various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[8] The presence of the electron-withdrawing fluorine atom at the 3-position further activates the ring. While the fluorine at C-3 is not as readily displaced as a halogen at the 2- or 4-position, reactions with strong nucleophiles can occur. More commonly, other leaving groups (e.g., a chloro or bromo substituent) can be introduced at other positions on the ring to facilitate SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the synthesis of pyridine derivatives.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a highly versatile method for introducing aryl, heteroaryl, or vinyl substituents.[9] To utilize this reaction, a halogen (typically bromine or iodine) is first installed at a desired position on the this compound core.

General Protocol for Suzuki-Miyaura Coupling

-

To a reaction vessel, add the bromo-substituted this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2.0-3.0 eq).

-

Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

-

Heat the mixture to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for the Suzuki-Miyaura coupling of a bromo-3-fluoro-4-methoxypyridine derivative.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyridine analogs.[9][10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction is invaluable for the synthesis of amino-substituted pyridine derivatives, which are common motifs in bioactive molecules.[3]

Structure-Activity Relationships and Therapeutic Applications

The this compound scaffold has been incorporated into a variety of bioactive molecules, with a notable prevalence in the field of kinase inhibitors and ion channel modulators. The specific substitution pattern on the pyridine ring plays a crucial role in determining the potency and selectivity of these compounds.

Kinase Inhibitors

Kinases are a major class of drug targets, and the development of selective kinase inhibitors is a key focus in oncology and immunology. The pyridine core can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase active site.[13] The substituents on the pyridine ring can then be tailored to occupy adjacent hydrophobic pockets and fine-tune the binding affinity and selectivity.

Table 1: Representative Kinase Inhibitory Activity of Pyridine Analogs

| Compound Class | Target Kinase | Key Structural Features | Representative IC50 (nM) |

| Sulfonamide Methoxypyridine Derivatives[13] | PI3K/mTOR | 2,4-difluorobenzenesulfonamide attached to a methoxypyridine core | 0.22 (PI3Kα) |

| Pyrazolopyrimidine-based Inhibitors[14] | JAK | Pyrazolo[3,4-d]pyrimidine core | Varies with substitution |

| PIM Kinase Inhibitors[15] | PIM1/2/3 | Fluorinated picolinamide core | Sub-nanomolar |

The data in Table 1, while not exclusively for this compound analogs, highlights the potential of substituted pyridines as potent kinase inhibitors. The this compound scaffold offers a promising starting point for the design of novel inhibitors with improved properties.

Ion Channel Modulators

Ion channels are another important class of drug targets, and modulators of their activity have therapeutic applications in a wide range of diseases, including neurological disorders and cardiovascular conditions. 4-aminopyridine is a known potassium channel blocker used in the treatment of multiple sclerosis.[16][17] Derivatives of 4-aminopyridine, including fluorinated analogs, have been investigated for their potential as imaging agents and therapeutics.[16][17] A recent study on 3-fluoro-5-methylpyridin-4-amine, a close analog of a potential derivative of our core scaffold, demonstrated its potential as a potassium channel blocker with improved metabolic stability compared to 3-fluoro-4-aminopyridine.[16][17] This suggests that the this compound scaffold could be a valuable platform for the development of novel ion channel modulators.

Central Nervous System (CNS) Drug Discovery

The development of drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in CNS drug discovery.[18] The physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and hydrogen bonding capacity, play a critical role in its ability to penetrate the BBB.[19] The this compound scaffold possesses properties that are generally favorable for CNS penetration, including a relatively low molecular weight and the presence of a fluorine atom which can enhance lipophilicity. By carefully selecting the substituents on this core, it is possible to design analogs with the optimal balance of properties for CNS activity.

GPCR Modulators

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[20][21] Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced modulation of receptor activity.[22][23] The design of GPCR modulators often involves the exploration of diverse heterocyclic scaffolds, and the this compound core represents a promising starting point for the discovery of novel allosteric modulators.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and valuable building block in modern drug discovery. Its unique electronic properties, conferred by the interplay of the fluoro and methoxy substituents, coupled with its synthetic tractability, make it an attractive starting point for the design of novel therapeutics. The demonstrated utility of related fluorinated pyridine analogs as potent kinase inhibitors and ion channel modulators underscores the potential of this scaffold. Future research in this area will likely focus on the exploration of a wider range of biological targets, including GPCRs and other enzyme families. The continued development of novel synthetic methodologies for the efficient and diverse functionalization of the this compound core will further accelerate the discovery of new drug candidates based on this promising scaffold.

References

-

(2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

-

(2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

(2024). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Medium. [Link]

-

(2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link]

-

(2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2739. [Link]

- CN106397310A - High-yield and high-content preparation method of 3-fluoropyridine.

-

(2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]

-

(2024). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Ningbo Inno Pharmchem Co.,Ltd.. [Link]

-

(2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 14(1), 11465. [Link]

-

(2023). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. bioRxiv. [Link]

-

(2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Center for Biotechnology Information. [Link]

-

(2014). New Pipelines for Novel Allosteric GPCR Modulators. Biophysical Journal, 107(1), 1-2. [Link]

- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

-

(2015). Synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. RSC Advances, 5(128), 105655-105666. [Link]

-

(2021). Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]

-

(2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(24), 8552-8555. [Link]

-

(2021). Sonogashira coupling. Wikipedia. [Link]

-

(2014). Palladium-Catalyzed Amination of Fluoroalkylamines. Journal of the American Chemical Society, 136(19), 6940-6949. [Link]

-

(2021). Buchwald–Hartwig amination. Wikipedia. [Link]

-

(2019). Sonogashira coupling. YouTube. [Link]

-

(2015). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 51(49), 10034-10037. [Link]

-

(2014). An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. Journal of Labelled Compounds and Radiopharmaceuticals, 57(12), 693-696. [Link]

-